N-(2-aminocyclopropyl)propane-2-sulfonamide
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Overview
Description
N-(2-aminocyclopropyl)propane-2-sulfonamide is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to a propane-2-sulfonamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, including N-(2-aminocyclopropyl)propane-2-sulfonamide, can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the combination of H2O2 and SOCl2 can be used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides . Another method involves the use of cyanuric chloride and triethylamine in anhydrous acetonitrile to react with amine-derived sulfonate salts .
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis from sulfonic acids or their sodium salts . Additionally, oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides in a single step, streamlining the synthetic process and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclopropyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides using oxidizing agents like H2O2 and SOCl2.
Substitution: Reaction of sulfonyl chlorides with amines to form sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: H2O2, SOCl2, N-chlorosuccinimide (NCS).
Solvents: Anhydrous acetonitrile, methanol.
Catalysts: Calcium triflimide, DABCO.
Major Products
The major products formed from these reactions are sulfonamides, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
N-(2-aminocyclopropyl)propane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-aminocyclopropyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
N-(2-aminocyclopropyl)propane-2-sulfonamide is unique due to its specific aminocyclopropyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C6H14N2O2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-(2-aminocyclopropyl)propane-2-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-4(2)11(9,10)8-6-3-5(6)7/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
XGEPUVMHIVVTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CC1N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.